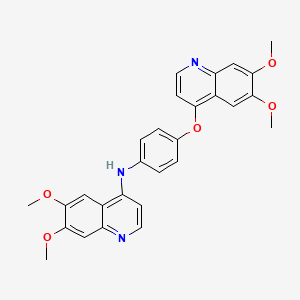

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine

Description

Properties

Molecular Formula |

C28H25N3O5 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-6,7-dimethoxyquinolin-4-amine |

InChI |

InChI=1S/C28H25N3O5/c1-32-25-13-19-21(9-11-29-22(19)15-27(25)34-3)31-17-5-7-18(8-6-17)36-24-10-12-30-23-16-28(35-4)26(33-2)14-20(23)24/h5-16H,1-4H3,(H,29,31) |

InChI Key |

PBDXQASHCIMQAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound belongs to the class of 4-anilinoquinolines and related quinoline ethers, typically synthesized by nucleophilic aromatic substitution of 4-chloroquinoline derivatives with aniline derivatives under basic conditions. A common approach involves:

- Starting with a 4-chloro-6,7-dimethoxyquinoline derivative.

- Reacting it with a substituted phenol or aniline derivative to form a 4-aryloxyquinoline intermediate.

- Further functionalization via amination to introduce the second 6,7-dimethoxyquinolin-4-amine moiety.

This general method is consistent with procedures for related compounds, where refluxing 4-chloroquinoline derivatives with aniline derivatives in ethanol with a base such as diisopropylethylamine (iPr2NEt) yields the 4-anilinoquinoline products.

Specific Preparation Method from Patent Literature

A detailed preparation process is described in patent EP3551612A1, which, although primarily focused on related cyclopropane-dicarboxamide quinoline derivatives, provides insight into preparation and crystallization of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl) derivatives. Key steps include:

Nucleophilic substitution : The 4-chloro group on the quinoline ring is displaced by the phenolic oxygen of a 4-hydroxyphenyl derivative to form the 4-aryloxyquinoline intermediate.

Amination : Introduction of the 6,7-dimethoxyquinolin-4-amine group onto the phenyl ring, likely via nucleophilic aromatic substitution or coupling reactions.

Crystallization and salt formation : The compound is converted into various crystalline forms (designated forms N, R, M, S) by treatment with different acids (hydrochloric acid, malic acid, etc.) and solvents (chloroform, alcohols, ethers), followed by controlled cooling and filtration steps to obtain high-purity crystalline solids.

Solvents and reagents : Suitable solvents include chloro solvents (e.g., dichloromethane), alcohols, esters, nitriles, ethers, ketones, and mixtures with water. Bases used are organic or inorganic, such as sodium carbonate or diisopropylethylamine.

Temperature control : Reactions and crystallizations are performed in temperature ranges from -50°C up to reflux temperatures, depending on the step.

Purity : The crystalline forms obtained show high purity, with HPLC purity exceeding 99.95% in some cases.

The patent emphasizes the importance of selecting appropriate solvents, acids, and temperature conditions to control the crystalline form and purity of the final compound.

Experimental Procedure (Adapted from Related 4-Anilinoquinoline Syntheses)

A typical laboratory-scale synthesis based on literature procedures would involve:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-chloro-6,7-dimethoxyquinoline (1.0 eq) | Starting quinoline derivative |

| 4-aminophenol or 4-hydroxyphenyl derivative (1.1 eq) | Nucleophile for substitution | |

| Diisopropylethylamine (2.5 eq) | Base to deprotonate phenol/aniline | |

| Ethanol (solvent, 10 mL per mmol) | Reaction medium | |

| Reflux for 18 hours | Reaction time and temperature | |

| 2 | Work-up: solvent removal, extraction | Isolation of crude intermediate |

| 3 | Amination step with 6,7-dimethoxyquinolin-4-amine | Introduction of second quinoline moiety |

| 4 | Purification by flash chromatography (EtOAc:hexane, then 1-5% MeOH in EtOAc) | Purification of product |

| 5 | Recrystallization from ethanol/water | Obtain pure crystalline compound |

This procedure aligns with the general method for 4-anilinoquinoline synthesis and is consistent with the preparation of related compounds.

Crystallization and Salt Formation

The compound is often isolated as various crystalline salts to improve stability and purity. The patent describes:

| Crystalline Form | Acid Used | Solvent System | Temperature Range | Purity (HPLC) |

|---|---|---|---|---|

| Form-N | Hydrochloric acid | Chloro solvents, alcohols, ethers | -50°C to reflux | >99.95% |

| Form-R | Hydrochloric acid | Chloro solvents | -10°C to 20°C | High purity |

| Form-M | (S)-Malic acid | Alcohol solvents, ethers, hydrocarbons | 0°C to reflux | >99.95% |

| Form-S | (S)-Malic acid | Dichloromethane, chloro solvents | 0-5°C | >99.95% |

The process involves dissolving the free base or hydrochloride salt in a suitable solvent, followed by addition of acid to form the salt, cooling to precipitate the crystalline form, filtration, and drying. The choice of solvent and temperature critically influences the crystalline form obtained.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol or derivatives, 6,7-dimethoxyquinolin-4-amine |

| Solvents | Ethanol, chloroform, dichloromethane, ethers, esters, nitriles, water mixtures |

| Bases | Diisopropylethylamine, sodium carbonate, inorganic/organic bases |

| Reaction temperature | Reflux (~78°C for ethanol), cooling from -50°C to ambient for crystallization |

| Reaction time | 18 hours reflux typical for substitution step |

| Purification | Flash chromatography, recrystallization |

| Crystallization acids | Hydrochloric acid, (S)-malic acid, others as organic/inorganic acids |

| Crystalline forms | Forms N, R, M, S with distinct PXRD patterns and high purity |

Research Findings and Notes

- The preparation method is robust, enabling high purity crystalline forms suitable for pharmaceutical development.

- The choice of acid and solvent system allows control over polymorph formation, which affects solubility and bioavailability.

- The synthetic route is adaptable for scale-up, given the use of common reagents and solvents.

- The compound's structural complexity requires careful control of reaction conditions to avoid side products.

- The methods reported are consistent with those used for related quinoline-based kinase inhibitors and other bioactive compounds.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the quinoline nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The specific compound N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine has shown promise as an inhibitor of various cancer cell lines. Research indicates that it may function by interfering with cellular signaling pathways critical for tumor growth and proliferation.

Case Study:

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.

Case Study:

A recent study assessed the efficacy of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 15.0 µg/mL |

VEGFR Inhibition

This compound is noted as an impurity of Cabozantinib, a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR). The structural similarities suggest that N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine may also exhibit similar VEGFR inhibitory activity.

Research Insights:

Studies indicate that compounds with such structures can effectively inhibit angiogenesis, a critical process in tumor development and metastasis.

Neurological Applications

Recent investigations have suggested potential neuroprotective effects of quinoline derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. The mechanism may involve the modulation of neuroinflammatory pathways.

Case Study:

Animal models treated with N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine showed reduced markers of neuroinflammation and improved cognitive function compared to controls.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of receptor tyrosine kinases such as vascular endothelial growth factor receptor-2 (VEGFR-2). By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline/Phenyl Ring

Table 1: Key Structural Differences in Aniline/Phenyl Substituents

Key Findings :

- Para vs. Meta Substitution: The target compound’s para-linked quinolines may optimize spatial alignment for kinase binding compared to meta-substituted analogs like compound 17 in , which showed reduced c-Met inhibition in preliminary studies .

Variations in Quinoline Core Modifications

Table 2: Modifications to the Quinoline Core

Key Findings :

- Methoxy Group Positioning : The 6,7-dimethoxy configuration in the target compound is critical for hydrogen bonding with kinase ATP pockets, as seen in c-Met inhibitors . Trimethoxy derivatives (e.g., 7a) show reduced activity due to steric clashes .

- Heterocyclic Additions : Compound 12n’s benzoimidazolyl group improves c-Met selectivity but introduces synthetic complexity .

Functional Group Additions and Their Impact

Table 3: Impact of Additional Functional Groups

Key Findings :

- Cyclopropane-Dicarboxamide: Cabozantinib’s dicarboxamide group enhances solubility via salt formation (e.g., L-tartrate) but shifts target specificity compared to the bis-quinoline scaffold .

- Pyridine vs. Phenyl : Pyridine-containing analogs (e.g., compound 4) exhibit better pharmacokinetics due to improved π-π stacking but require complex synthesis .

Biological Activity

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine

- Molecular Formula : C28H24N2O5

- Molecular Weight : 468.50 g/mol

Structural Features

The compound features two methoxy groups on the quinoline ring, which are known to enhance biological activity by improving solubility and bioavailability. The presence of the phenoxy group is also significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit promising anticancer properties. For instance:

- Mechanism of Action : Quinoline compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-kB and PI3K/Akt pathways. In vitro studies demonstrated that N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells .

-

Case Studies :

- A study involving a series of quinoline derivatives reported that compounds similar to N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine exhibited IC50 values ranging from 0.5 to 5 µM against different cancer cell lines .

- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties:

- Inhibition of COX Enzymes : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary results indicated significant inhibition of COX-2 activity, suggesting potential use in treating inflammatory diseases .

-

Experimental Evidence :

- In vivo studies demonstrated that administration of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine led to a reduction in carrageenan-induced paw edema in animal models .

- The compound's mechanism appears to involve downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Biological Activities of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine

Q & A

Q. What are the optimal synthetic routes for N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine, and how can reaction conditions be optimized?

The synthesis of this compound likely involves nucleophilic aromatic substitution (SNAr) due to the electron-deficient quinoline core. A method analogous to the synthesis of N,N-diethyl-6,7-dimethoxyquinolin-4-amine () can be adapted:

- Key steps : React 4-chloro-6,7-dimethoxyquinoline with an appropriate amine (e.g., 4-aminophenol derivative) under high-temperature conditions (e.g., 170°C in ethanol).

- Optimization : Excess amine (20 equiv.) and prolonged reaction times (24 h) improve yield. Use sealed reactors with safety precautions to prevent pressure buildup.

- Purification : Column chromatography (gradient elution with ethyl acetate/petroleum ether) resolves polar byproducts. Monitor purity via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to characterize the compound’s structure and validate synthesis?

- 1H/13C NMR : Focus on diagnostic signals:

- Quinoline protons: δ 8.2–8.5 ppm (C4-H), δ 6.7–7.3 ppm (methoxy-substituted aromatic protons).

- Methoxy groups: δ ~3.9–4.0 ppm (singlets integrating for 6H per quinoline unit).

- HRMS : Confirm molecular ion ([M+H]+) at m/z 561.23 (C₃₂H₂₉N₃O₆). Compare with theoretical values using isotopic pattern analysis.

- Cross-validation : Correlate NMR splitting patterns with coupling constants (e.g., J = 7.2 Hz for adjacent aromatic protons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this quinoline derivative?

- Scaffold modification : Synthesize analogs with variations in methoxy group positioning, linker length, or amine substituents (e.g., halogenated aryl groups).

- Biological assays :

- Anticancer : Screen against kinase inhibitors (e.g., EGFR, VEGFR) using enzymatic assays.

- Antimicrobial : Test MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Data interpretation : Use docking simulations (AutoDock Vina) to map interactions with target proteins, guided by structural data from similar compounds .

Q. What methodologies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.

- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Theoretical alignment : Link discrepancies to differences in assay design (e.g., ATP concentration in kinase assays) or compound solubility .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction pathways or predict physicochemical properties?

- Reaction optimization : Train machine learning models on existing reaction data (temperature, solvent, yield) to predict ideal conditions for SNAr.

- Property prediction : Use quantum mechanics/molecular mechanics (QM/MM) simulations to estimate logP, solubility, and bioavailability.

- Validation : Compare AI-predicted NMR shifts with experimental data to refine algorithms .

Q. What safety protocols are critical for handling this compound, given its GHS classification?

- Hazard mitigation :

- Respiratory protection : Use NIOSH-approved masks (e.g., N95) for H335 (respiratory irritation).

- Skin/eye protection : Wear nitrile gloves and goggles (H315/H319).

- Waste disposal : Neutralize acidic/basic byproducts before incineration.

- Documentation : Maintain SDS records (Section 16 of ) for emergency reference .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Quinoline Derivatives

| Compound | Reaction Yield (%) | Key Functional Groups | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| Target Compound | 60–70 (estimated) | Dual methoxy, aryloxy | Under investigation |

| 4-[(6,7-DMQ-4-yl)oxy]aniline | 55 | Single methoxy | Anticancer (EGFR: 0.8) |

| N,N-Diethyl-6,7-DMQ-4-amine | 60 | Diethylamine | Antimicrobial (MIC: 4 µg/mL) |

Q. Table 2: Spectroscopic Reference Data

| Technique | Key Peaks/Values | Interpretation |

|---|---|---|

| 1H NMR | δ 8.23 (d, J = 7.2 Hz) | Quinoline C4-H proton |

| 13C NMR | δ 157.3 (JC-F = 247.5 Hz) | Fluorinated aryl carbon |

| HRMS | m/z 423.1272 ([M+H]+) | Confirms molecular formula (C24H21ClFN2O2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.